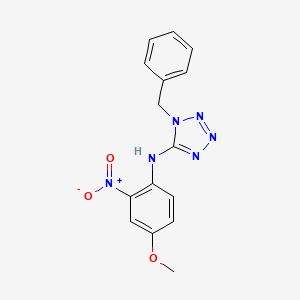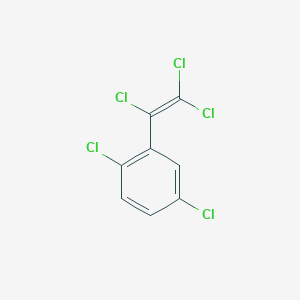
1,4-Dichloro-3-(trichlorovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-3-(trichlorovinyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a trichlorovinyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3-(trichlorovinyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst. The reaction proceeds as follows:
C6H4Cl2+Cl2→C6H3Cl3+HCl
The trichlorovinyl group can be introduced through further chlorination and subsequent reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of ferric chloride as a catalyst is common, and the reaction conditions are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1,4-Dichloro-3-(trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the trichlorovinyl group can lead to the formation of less chlorinated vinyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Major Products Formed
Substitution: Phenolic compounds.
Oxidation: Quinones.
Reduction: Less chlorinated vinyl derivatives.
科学的研究の応用
1,4-Dichloro-3-(trichlorovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dichloro-3-(trichlorovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and exert toxic effects. The pathways involved include oxidative stress, disruption of cellular signaling, and interference with normal cellular functions.
類似化合物との比較
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a disinfectant and deodorant.
1,3-Dichlorobenzene: Another isomer with different chemical properties and applications.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with distinct uses in industry.
Uniqueness
1,4-Dichloro-3-(trichlorovinyl)benzene is unique due to the presence of both dichloro and trichlorovinyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
1,4-dichloro-2-(1,2,2-trichloroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXZBHLSJWHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347624 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88218-49-9 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
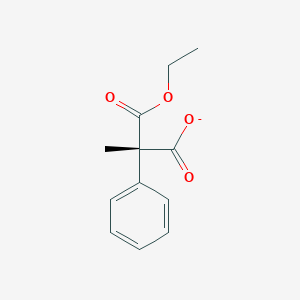
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

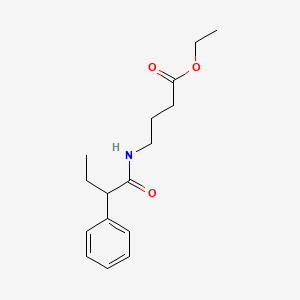

![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
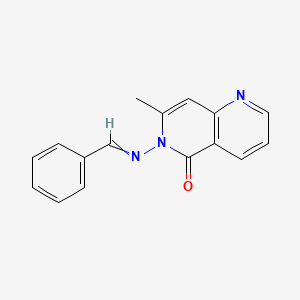
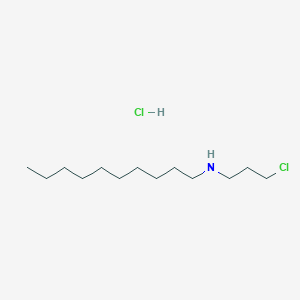
silane](/img/structure/B14392556.png)
